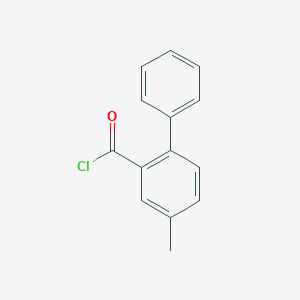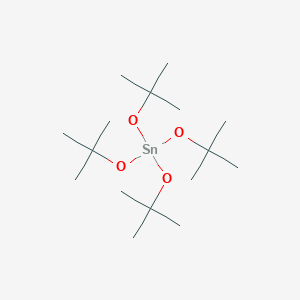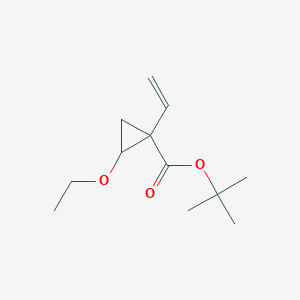
Tiotropium-d5 Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tiotropium-d5 Bromide is a stable isotope-labeled compound used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . It is a long-acting, antimuscarinic bronchodilator used in the management of chronic obstructive pulmonary disease (COPD) and asthma . Tiotropium acts mainly on M3 muscarinic receptors located in the airways to produce smooth muscle relaxation and bronchodilation .
Synthesis Analysis
Tiotropium bromide was the first long-acting muscarinic antagonist (LAMA) available for COPD in clinical practice and, because of its long duration of action, is administered once daily . It was initially available as an inhalation powder delivered via a dry-powder inhaler (DPI). Later, tiotropium also became available as an inhalation spray delivered via a soft mist inhaler (SMI) . The synthesis of tiotropium bromide has been described in patents .Molecular Structure Analysis
Tiotropium bromide has been studied using various techniques such as scanning electron microscopy (SEM) and Fourier transform infrared spectroscopy (FTIR) . These studies have provided insights into its molecular structure and behavior.Chemical Reactions Analysis
Tiotropium is a long-acting, antimuscarinic agent . It has similar affinity to the subtypes of muscarinic receptors .Physical And Chemical Properties Analysis
Tiotropium bromide is a long-acting bronchodilator used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma . It is used to prevent patients from worsening breathing difficulties .Wirkmechanismus
Safety and Hazards
Tiotropium bromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Tiotropium bromide has been used in the management of chronic obstructive pulmonary disease (COPD) and asthma . It is used during periods of breathing difficulty to prevent them from getting worse, rather than to prevent them from happening . Future research may focus on further understanding its mechanism of action, improving its delivery methods, and exploring its potential uses in other respiratory conditions.
Eigenschaften
CAS-Nummer |
1229646-72-3 |
|---|---|
Molekularformel |
C₁₉H₁₇D₅BrNO₄S₂ |
Molekulargewicht |
477.45 |
Synonyme |
(1α,2β,4β,5α,7β)-7-[(2-Hydroxy-2,2-di-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane-d5 Bromide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



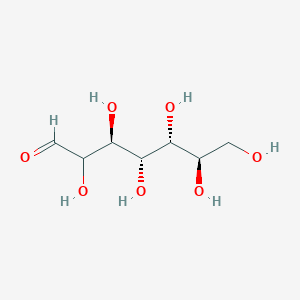
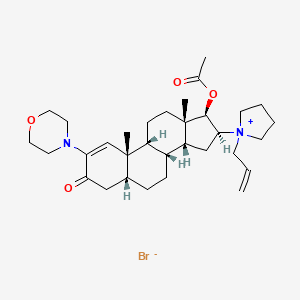
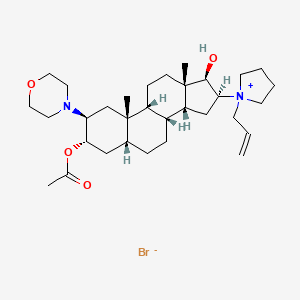

![4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose](/img/structure/B1146335.png)
![[2-[(3S,5R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146336.png)
